
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3-chloropropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The chloropropyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The isoindole ring can be oxidized to form isoindole-1,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 2-(3-substituted propyl)-1H-isoindole-1,3(2H)-dione derivatives.
Oxidation: Formation of isoindole-1,3-dione derivatives.
Reduction: Formation of 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
Overview
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is an isoindole derivative known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound is characterized by a chloropropyl group attached to the nitrogen atom of the isoindole ring, which enhances its reactivity and biological activity.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex isoindole derivatives. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
- Anticancer Activity : The compound is being investigated for its potential role in cancer therapeutics. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicine
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating various diseases.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific characteristics.
Case Studies
Several studies have focused on the biological evaluations of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives exhibited significant antimicrobial effects against a range of bacterial strains. Structure-activity relationship (SAR) analyses indicated that halogenation enhanced efficacy .
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The isoindole ring can also interact with various receptors and enzymes, affecting their function and signaling pathways.
Comparison with Similar Compounds
- 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione
- 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione
- 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
Comparison:
- 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione: Similar reactivity but with a bromine atom instead of chlorine, which can affect the rate and selectivity of substitution reactions.
- 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione: Contains an amino group, making it more reactive in nucleophilic addition and condensation reactions.
- 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific reactivity profile and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione, with the chemical formula and CAS number 42251-84-3, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting their potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of isoindole derivatives with chloropropyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study reported that various isoindole derivatives exhibited promising drug-like properties and biological activities, including antimicrobial and anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that certain derivatives of isoindole-1,3(2H)-dione displayed inhibition zones comparable to gentamicin against various bacterial strains . The structure-activity relationship (SAR) analysis suggested that halogenation enhances antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins . Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Factors : This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase (COX), and tumor necrosis factor (TNF). It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) in macrophages .
- Free Radical Scavenging : The compound exhibits antioxidant properties through free radical scavenging activities, contributing to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of isoindole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution between phthalimide derivatives and 3-chloropropyl halides (e.g., 3-chloropropyl bromide). For example, analogous compounds like 2-[2-[(difluoromethyl)thio]ethyl]-1H-isoindole-1,3(2H)-dione were synthesized via substitution reactions using brominated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity. Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated chloroform (CDCl₃). Compare aromatic proton signals (δ ~7.7–7.9 ppm for isoindole protons) and aliphatic chain signals (δ ~3.6–4.0 ppm for CH₂-Cl) to literature data .
- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 223.65 for [M]⁺).
- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and retention time consistency .
Q. How should researchers handle solubility challenges during experimental design?
- Methodological Answer : This compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. For kinetic studies, prepare stock solutions in DMSO (1–10 mM) and dilute in aqueous buffers (≤1% DMSO). For crystallization trials, test solvent pairs like chloroform/hexane or ethyl acetate/ethanol. Solubility data for analogous isoindole-diones suggest logP values ~2.1–2.5, indicating moderate hydrophobicity .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with isoindole-binding pockets). Parameterize the chloropropyl group’s electrostatic potential to assess halogen bonding.
- QSAR Models : Train models using descriptors like molar refractivity, Cl-substituent position, and dipole moments. Validate against bioactivity data from analogs (e.g., 2-phenyl or 2-ethenyl derivatives ).
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed phthalimide) that may interfere with bioactivity .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .
Q. How can researchers design experiments to study solvent effects on reactivity?
- Methodological Answer :
- Kinetic Profiling : Conduct nucleophilic substitution reactions in solvents of varying polarity (e.g., DMSO, THF, acetonitrile). Monitor reaction rates via UV-Vis spectroscopy (λ = 250–300 nm for intermediate formation).
- DFT Calculations : Compute solvation free energies (ΔG_solv) to correlate solvent polarity with activation energy barriers. Reference NIST thermochemical data for analogous systems .
Q. What advanced techniques characterize degradation pathways under environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (254 nm) and analyze photodegradants via GC-MS. Look for dechlorinated or oxidized byproducts.
- Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 40°C for 72 hours. Use ¹H NMR to track loss of the chloropropyl group (δ ~3.6–4.0 ppm) .
Q. Methodological Notes
Properties
IUPAC Name |
2-(3-chloropropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGOQMFQWNJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288633 | |
Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42251-84-3 | |
Record name | 42251-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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